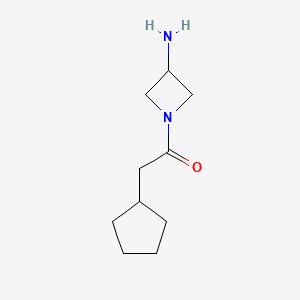

1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-9-6-12(7-9)10(13)5-8-3-1-2-4-8/h8-9H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQNTAZWZZFGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters.

Mode of Action

This compound interacts with the H3R as an agonist . This means it binds to the receptor and activates it, triggering a response. The binding of this compound to the H3R initiates a series of intracellular events, including the inhibition of adenylate cyclase, decrease in cAMP levels, and subsequent downstream effects.

Biochemical Pathways

The activation of H3R by this compound affects several biochemical pathways. Primarily, it leads to the inhibition of the adenylate cyclase pathway, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). This can have various downstream effects, influencing the release of neurotransmitters and modulating neuronal excitability.

Result of Action

The activation of H3R by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, potentially influencing neuronal activity. In animal models, it has been shown to have an amnesic effect.

Biochemical Analysis

Biochemical Properties

1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist. This interaction is crucial as it influences the receptor’s activity and subsequent signaling pathways. Additionally, this compound may interact with cytochrome P450 enzymes, affecting their metabolic activity.

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements. This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, in neuronal cells, it may affect neurotransmitter release and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at histamine H3 receptors, binding to the receptor and modulating its activity. This binding can lead to changes in downstream signaling pathways, including the inhibition or activation of specific enzymes. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At higher doses, toxic or adverse effects may occur, including potential neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can affect the compound’s bioavailability and overall activity in biological systems. Understanding these metabolic pathways is crucial for optimizing its use in research and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potential side effects. Studies have shown that it can cross the blood-brain barrier, indicating its potential use in neurological research.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and possible therapeutic applications.

Synthesis

The synthesis of this compound involves various methods that typically include the formation of azetidine rings through nucleophilic substitution reactions. Recent studies have reported efficient synthetic routes for similar azetidine derivatives, emphasizing the importance of reaction conditions such as temperature and solvent choice in optimizing yields .

Anticancer Properties

Research has suggested that azetidine derivatives may exhibit anticancer activity. For example, compounds containing the azetidine moiety have been shown to inhibit tumor cell proliferation in vitro. Specific mechanisms may include apoptosis induction and cell cycle arrest, although detailed studies on this compound are still necessary to confirm these effects.

Case Studies

A recent study explored the biological activity of related azetidine compounds in animal models. The results indicated that these compounds could reduce tumor growth significantly compared to control groups. The study highlighted the need for further investigation into the pharmacokinetics and toxicity profiles of this compound to establish safe dosage levels for therapeutic use.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of azetidine derivatives can provide insights into optimizing their biological activity. Key factors influencing activity include:

- Substituent effects : Variations in substituents on the azetidine ring can significantly alter potency.

- Steric hindrance : The size and orientation of cyclopentyl groups may affect receptor binding.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Promising | Requires further study |

| Related Azetidine Derivative A | High | Moderate | Effective against E. coli |

| Related Azetidine Derivative B | Low | High | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations:

- Lipophilicity: The cyclopentyl group in the target compound increases logP compared to unsubstituted analogs (e.g., 1-(3-Aminoazetidin-1-yl)ethanone), favoring membrane permeability but reducing aqueous solubility .

- Bioactivity : Substitution with heterocycles (e.g., isoxazole, indole) introduces electronic and steric effects that modulate target binding. For instance, isoxazole derivatives may mimic ATP in kinase inhibition , while indole-containing analogs could interact with serotonin receptors .

- Synthetic Complexity : Cyclopentyl-substituted derivatives are synthetically more accessible than TBDMS-protected analogs, which require additional protection/deprotection steps .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 1-(3-Aminoazetidin-1-yl)ethanone | 1-(3-Aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one |

|---|---|---|---|

| Molecular Weight | 209.24 (estimated) | 114.15 | 255.30 |

| logP (Predicted) | ~2.5 | ~0.8 | ~3.1 |

| Hydrogen Bond Donors | 1 (NH2) | 1 (NH2) | 1 (NH2) |

| Hydrogen Bond Acceptors | 3 (2 ketone O, 1 amine N) | 2 (1 ketone O, 1 amine N) | 3 (1 ketone O, 1 amine N, 1 indole N) |

Implications:

- Indole-substituted derivatives exhibit higher molecular weights and logP values, which may limit renal clearance but enhance tissue distribution .

Preparation Methods

Azetidine Ring Formation and Amino Substitution

A common approach to synthesize 3-aminoazetidine derivatives involves:

- Starting from azetidinone or azetidine precursors.

- Amination reactions using ammonia or amine sources under controlled conditions.

- Catalytic hydrogenation or reductive amination steps to introduce the amino group at the 3-position.

For example, catalytic hydrogenation in methanol at mild temperatures with palladium on carbon (Pd/C) is an effective method to reduce nitro or oxo groups to amino groups on azetidine rings, yielding high purity products without lactam byproducts.

Detailed Method from Patent WO2019158550A1

This patent outlines a cost-effective and scalable method for preparing related azetidine-containing compounds, which can be adapted for this compound synthesis:

- Step (a): Combine azetidine precursor with cyclopentyl acyl derivative in an organic solvent.

- Step (b): Stir the mixture for 1 to 10 hours (preferably 3 to 8 hours) at 20–60 °C.

- Step (c): Add triethylamine slowly while maintaining temperature below 5 °C.

- Step (d): Add water to the reaction mixture in a volume ratio of 0.2:1 to 2:1 (water:solvent).

- Step (e): Lower the temperature to between -5 °C and 10 °C, then filter the product.

This method avoids viscosity issues and allows direct use of the crude product in subsequent syntheses without isolation, improving efficiency and cost-effectiveness.

Catalysts and Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Methanol, ethanol, or mixed organic solvents |

| Temperature | 0 to 60 °C, with cooling steps between -5 to 10 °C |

| Catalyst | Palladium on activated carbon (Pd/C), 10% loading |

| Base | Triethylamine (TEA) or potassium carbonate (K2CO3) |

| Reaction Time | 1 to 10 hours (optimal 3 to 8 hours) |

| Pressure | Atmospheric or mild hydrogen pressure (1-20 kPa) |

These conditions provide high yields, minimize side reactions such as lactam formation, and avoid hazardous reagents.

Comparative Analysis of Preparation Routes

Research Findings and Optimization Notes

- Stirring time significantly affects yield; 3 to 8 hours is optimal for complete reaction without degradation.

- Temperature control during amination and acylation steps is critical to avoid side reactions.

- Water addition before cooling improves product crystallization and filtration efficiency.

- Use of triethylamine base facilitates smooth acylation and neutralizes acidic byproducts.

- Avoidance of hazardous reagents like potassium cyanide or sodium azide enhances safety and scalability.

Summary Table of Key Preparation Parameters

| Parameter | Recommended Range/Value | Effect on Synthesis |

|---|---|---|

| Reaction Temperature | 20–60 °C | Controls reaction rate and selectivity |

| Stirring Time | 3–8 hours | Ensures complete conversion |

| Base Amount | 0.5 to 2 equivalents of triethylamine | Neutralizes acid, promotes acylation |

| Water Addition Volume Ratio | 0.2:1 to 2:1 (water:solvent) | Improves product isolation |

| Catalyst | Pd/C 10% (for hydrogenation steps) | Efficient reduction of intermediates |

| Pressure | Atmospheric or mild hydrogen pressure | Facilitates hydrogenation without special equipment |

The preparation of this compound can be effectively achieved through controlled amination and acylation processes involving azetidine precursors and cyclopentyl acyl derivatives. The method described in patent WO2019158550A1 provides a practical, scalable, and cost-efficient approach, emphasizing optimized stirring times, temperature control, and aqueous workup for high yield and purity. Catalytic hydrogenation methods using Pd/C also offer a clean and efficient route for amino group introduction without hazardous reagents or complicated equipment.

These methods collectively offer robust synthetic strategies suitable for pharmaceutical and medicinal chemistry applications involving this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with azetidine derivatives and cyclopentyl precursors. For example, a nucleophilic substitution reaction between 3-aminoazetidine and a cyclopentyl-containing ketone intermediate under inert conditions (e.g., nitrogen atmosphere).

- Optimization : Vary catalysts (e.g., palladium for coupling reactions), temperatures (40–80°C), and solvents (polar aprotic like DMF) to improve yield and purity. Monitor progress via TLC or HPLC.

- Purification : Use column chromatography or recrystallization. Validate purity through melting point analysis and spectroscopic techniques .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Spectroscopy :

- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry.

- IR to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation.

- Crystallography : If single crystals are obtained, use X-ray diffraction with refinement via SHELX software to resolve bond lengths and angles .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's biological activity while minimizing off-target effects?

- Methodology :

- In vitro assays : Use target-specific enzymatic assays (e.g., kinase inhibition) with positive/negative controls.

- Dose-response curves : Determine IC₅₀ values across logarithmic concentrations (1 nM–100 µM).

- Orthogonal validation : Confirm results with fluorescence polarization or surface plasmon resonance (SPR) to rule out assay artifacts .

- Selectivity screening : Test against related targets (e.g., receptor subtypes) to assess specificity .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodology :

- Model validation : Cross-check docking studies (e.g., AutoDock Vina) with experimental binding affinities (ITC or SPR).

- Parameter adjustment : Optimize force fields (e.g., AMBER) and solvation models to align MD simulations with observed kinetics.

- Multi-method approach : Combine DFT calculations (Gaussian) with empirical Hammett parameters to predict electronic effects .

Q. How can structure-activity relationship (SAR) studies improve the compound's therapeutic potential?

- Methodology :

- Derivatization : Synthesize analogs with modified cyclopentyl or azetidine groups.

- Pharmacophore mapping : Identify critical moieties (e.g., amino groups in azetidine) using 3D-QSAR (CoMFA/CoMSIA).

- In vivo testing : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models and correlate with in vitro data .

Q. What statistical approaches are appropriate for analyzing high-throughput screening (HTS) data involving this compound?

- Methodology :

- Z-factor analysis : Evaluate assay robustness (Z′ > 0.5 indicates suitability for HTS).

- Cluster analysis : Use PCA or t-SNE to group compounds by activity profiles.

- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to minimize Type I errors in hit identification .

Methodological Considerations

- Data Contradictions : Replicate experiments under standardized conditions (pH, temperature) and use Bland-Altman plots to assess variability .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and animal testing (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.